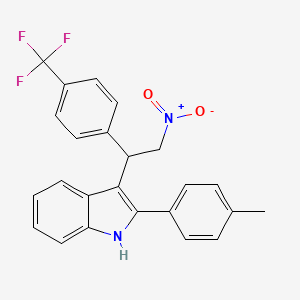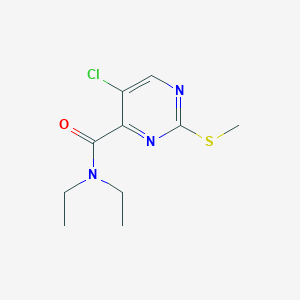![molecular formula C15H14N2O3S B2548008 N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide CAS No. 1333655-09-6](/img/structure/B2548008.png)
N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide, commonly known as CTMTC, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of compounds known as thiophenes, which are known for their diverse pharmacological activities. CTMTC has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties, among others.
Aplicaciones Científicas De Investigación
CTMTC has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTMTC has also been studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Furthermore, CTMTC has been studied for its anti-viral properties. It has been shown to inhibit the replication of HIV-1 virus in vitro.
Mecanismo De Acción
The exact mechanism of action of CTMTC is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. CTMTC has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation. Additionally, CTMTC has been shown to inhibit the JAK/STAT pathway, which is involved in cytokine signaling.
Biochemical and Physiological Effects:
CTMTC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. CTMTC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, CTMTC has been shown to inhibit the replication of HIV-1 virus in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CTMTC is its diverse pharmacological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties, among others. Additionally, CTMTC is relatively easy to synthesize and purify. However, one of the limitations of CTMTC is its lack of selectivity. It has been shown to inhibit various signaling pathways, which may lead to off-target effects.
Direcciones Futuras
There are various future directions for the research on CTMTC. One of the potential applications of CTMTC is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, CTMTC may have potential applications in the treatment of viral infections such as HIV-1 and hepatitis C. Furthermore, the development of more selective CTMTC analogs may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of CTMTC involves the reaction of 2,3-dimethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with thiophene-3-carboxylic acid chloride to obtain CTMTC. The purity of the compound is confirmed by various analytical techniques such as NMR and mass spectrometry.
Propiedades
IUPAC Name |
N-[cyano-(2,3-dimethoxyphenyl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-19-13-5-3-4-11(14(13)20-2)12(8-16)17-15(18)10-6-7-21-9-10/h3-7,9,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWXWVCOLWRAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C#N)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

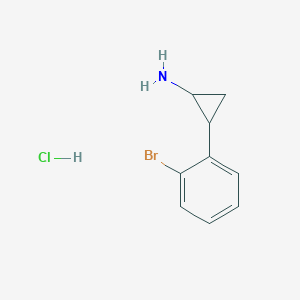
![3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2547928.png)
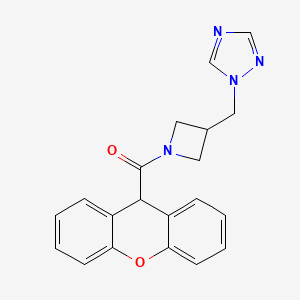
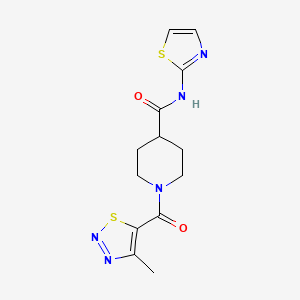
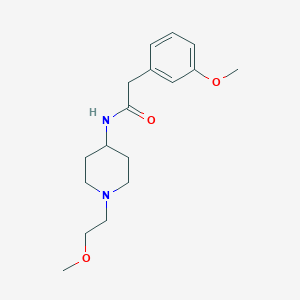

![3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2547939.png)

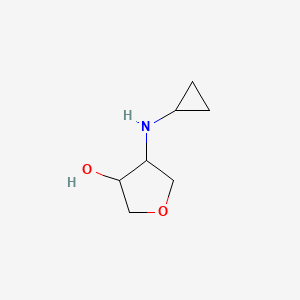
![N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2547943.png)
![3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2547944.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2547945.png)
